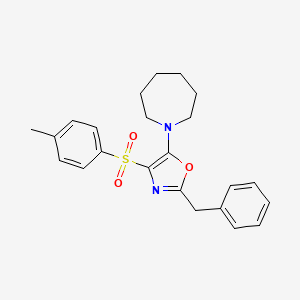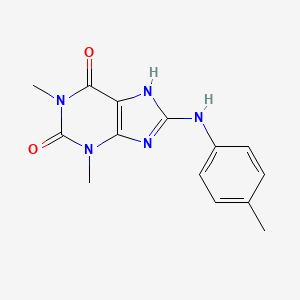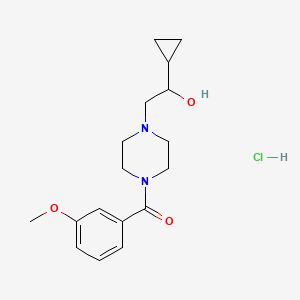
(2-Methylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 906730-59-4 . It has a molecular weight of 115.18 and its IUPAC name is (2-methyl-3-pyrrolidinyl)methanol . The compound is stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one synthesis method involves the hydrogenation of compound (S)-pyrrolidin-3-ylmethanol with paraformaldehyde in methanol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 115.18 .
Applications De Recherche Scientifique
Synthesis of Complex Compounds
(2-Methylpyrrolidin-3-yl)methanol has been employed in the synthesis of complex compounds such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This involves the reduction of cyclic sulfonamide precursors, which are prepared through an intramolecular Heck reaction. Such processes are crucial in developing molecules where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).
Catalytic Asymmetric Addition
Enantiopure compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been evaluated for their catalytic asymmetric addition to aldehydes. This approach is significant as it achieves high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Catalysis and Chemical Reactions
In catalysis, this compound is relevant in processes like methylation of phenol with methanol, indicating its role in chemical synthesis. Such studies provide insights into the catalytic performance and reaction mechanisms of different compounds (Mathew et al., 2002).
N-Methylation of Amines
The N-methylation of amines using methanol as both a C1 synthon and H2 source, employing catalysts like RuCl3.xH2O, is another application. This process is notable for its versatility with various amines and pharmaceutical agents (Sarki et al., 2021).
Ring-Methylation Using Supercritical Methanol
Ring-methylation of pyrrole and indole using supercritical methanol is an innovative application. This method allows selective methylation, highlighting the potential of this compound in organic synthesis (Kishida et al., 2010).
Methanol in Industrial Biotechnology
Methanol serves as a key raw material in industrial biotechnology. Its transformation into more complex chemical structures and use as a clean-burning fuel underscores its importance in various scientific applications. Studies on methanol synthesis and its role in reducing CO2 emissions are particularly significant (Dalena et al., 2018).
Safety and Hazards
The safety information for “(2-Methylpyrrolidin-3-yl)methanol” indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Orientations Futures
Pyrrolidine derivatives, including “(2-Methylpyrrolidin-3-yl)methanol”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . This would involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
(2-methylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHCNQZSJKZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2463743.png)
![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)
![N-(3-isopropoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2463746.png)


![[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2463752.png)

![3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid](/img/structure/B2463755.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463761.png)